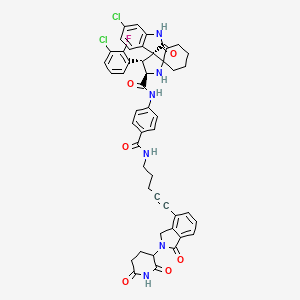

CID 131986956

Descripción general

Descripción

MD-224 is a highly potent and efficacious small-molecule degrader of the murine double minute 2 (MDM2) protein, based on the proteolysis targeting chimera (PROTAC) concept . This compound has shown significant promise in inducing rapid degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor p53, making it an attractive target for cancer therapy .

Aplicaciones Científicas De Investigación

MD-224 has a wide range of scientific research applications, including:

Cancer Research: Used to study the degradation of MDM2 and its effects on tumor suppression through the activation of p53.

Drug Development: Serves as a lead compound for developing new anticancer agents targeting MDM2.

Biological Studies: Helps in understanding the role of MDM2 in cellular processes and its interaction with p53.

In Vivo

CID 131986956 has been used in in vivo studies to investigate the effects of the compound on various biological systems. For example, the compound has been used to study the effects of oxidative stress on the cardiovascular system.

In Vitro

CID 131986956 has also been used in in vitro studies to investigate the effects of the compound on various cellular processes. For example, the compound has been used to study the effects of the compound on protein folding and aggregation.

Mecanismo De Acción

MD-224 exerts its effects by inducing the rapid degradation of MDM2, thereby relieving the inhibition on the tumor suppressor p53 . This leads to the activation of p53, which can then initiate the transcription of genes involved in cell cycle arrest and apoptosis . The molecular targets involved include the ligands for Cereblon and MDM2, which facilitate the degradation process .

Actividad Biológica

CID 131986956 has been shown to possess a variety of biological activities. The compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-oxidant properties. It has also been shown to possess anti-cancer and anti-microbial activities.

Biochemical and Physiological Effects

This compound has been shown to possess a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of various enzymes, hormones, and other molecules. It has also been shown to affect the structure and function of cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CID 131986956 has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively stable and can be stored at room temperature. Additionally, the compound is relatively non-toxic and is not a known carcinogen. However, the compound has a relatively low solubility in water, which can limit its use in some experiments.

Direcciones Futuras

The potential applications of CID 131986956 are vast and are only beginning to be explored. In the future, the compound could be used to study the effects of oxidative stress on various biological systems, to develop new therapeutic agents, and to study the effects of the compound on various cellular processes. Additionally, the compound could be used to study the effects of the compound on protein folding and aggregation, to develop new drug delivery systems, and to study the effects of the compound on various biochemical and physiological processes.

Métodos De Síntesis

CID 131986956 can be synthesized through a two-step process. The first step involves the reaction of an aldehyde with an acid chloride to form an acyl chloride. The second step involves the reaction of the acyl chloride with an alcohol to form the desired carboxylic acid. This process is known as the Fischer esterification reaction.

Análisis Bioquímico

Biochemical Properties

MD-224 effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It interacts with the MDM2 protein, a primary endogenous cellular inhibitor of the tumor suppressor p53 . The interaction between MD-224 and MDM2 leads to the degradation of MDM2, thus allowing the p53 protein to exert its tumor suppressor effects .

Cellular Effects

MD-224 has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human leukemia cells, MD-224 induces rapid degradation of MDM2 and concurrently accumulation of p53 protein .

Molecular Mechanism

MD-224 exerts its effects at the molecular level through binding interactions with the MDM2 protein . This binding leads to the degradation of MDM2, thus freeing the p53 protein to perform its role as a tumor suppressor . The degradation of MDM2 and the subsequent increase in p53 levels result in the inhibition of cell growth and induction of apoptosis in p53 wild-type leukemia cells .

Temporal Effects in Laboratory Settings

MD-224 shows a change in its effects over time in laboratory settings. A single dose of MD-224 effectively induces MDM2 degradation and p53 activation in the RS4;11 leukemia xenograft tissue with the effect persisting for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of MD-224 vary with different dosages . At a dosage of 50 mg/kg administered intravenously every other day for 3 weeks in RS4;11 leukemia xenograft mouse models, MD-224 showed complete tumor regression and did not cause weight loss or other signs of toxicity .

Metabolic Pathways

It is known that MD-224 interacts with the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor .

Transport and Distribution

Given its ability to induce rapid degradation of MDM2 in human leukemia cells, it can be inferred that MD-224 is able to reach and interact with its target proteins effectively .

Subcellular Localization

Given its interaction with the MDM2 protein, it is likely that MD-224 localizes to the same subcellular compartments as MDM2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MD-224 is synthesized through a series of chemical reactions that involve the coupling of ligands for Cereblon and MDM2 . The synthetic route typically involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the two ligands . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

The industrial production of MD-224 involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and scalability. This includes the use of automated reactors and purification systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

MD-224 undergoes several types of chemical reactions, including:

Degradation Reactions: Induces rapid degradation of MDM2 at concentrations less than 1 nanomolar in human leukemia cells.

Cycloaddition Reactions: Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for its synthesis.

Common Reagents and Conditions

Major Products

The major product of these reactions is MD-224 itself, which is a highly potent MDM2 degrader .

Comparación Con Compuestos Similares

Similar Compounds

MI-1061: Another MDM2 inhibitor used in the design of MDM2 degraders.

Thalidomide and Lenalidomide: Used in the design of initial MDM2 degraders.

Uniqueness of MD-224

MD-224 is unique in its high potency and efficacy as an MDM2 degrader. It achieves rapid degradation of MDM2 at concentrations less than 1 nanomolar, which is significantly lower than other similar compounds . Additionally, MD-224 has shown complete and durable tumor regression in vivo, making it a promising candidate for further development as an anticancer agent .

Propiedades

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of MD-224?

A1: MD-224 is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, MD-224 facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []

Q2: How potent is MD-224 compared to other MDM2 inhibitors?

A2: MD-224 exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []

Q3: What is the significance of MD-224’s in vivo activity?

A3: MD-224 has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, MD-224 successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of MD-224 as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []

Q4: What are the structural components of MD-224 and how do they relate to its activity?

A4: While the specific structural details of MD-224 are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []

- An MDM2-binding moiety: This portion of MD-224 likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []

- An E3 ligase ligand: The research suggests that MD-224 utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2951556.png)

![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)

![3-Amino-6-oxo-2-(m-tolylcarbamoyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2951562.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)

![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)

![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)